

Application Note: Handling, Storage, and Stability Protocol for INCB059872

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Compound of Interest

Compound Name: INCB059872

Cat. No.: B1574622

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Abstract & Introduction

INCB059872 is a potent, selective, and orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] It functions by irreversibly binding to the FAD cofactor within the LSD1 catalytic pocket, thereby inhibiting the demethylation of histone H3K4 and H3K9. This epigenetic modulation triggers the re-expression of tumor suppressor genes and induces differentiation in malignancies such as Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

The chemical stability of **INCB059872** is critical for experimental reproducibility. Improper storage or handling can lead to hydrolysis, oxidation, or precipitation, resulting in inconsistent IC50 values and failed in vivo studies. This guide provides a rigorous, field-proven protocol for the handling, solubilization, and storage of **INCB059872** to ensure maximum compound integrity.

Physicochemical Profile & Solubility

INCB059872 is commonly supplied in two forms: the Free Base and the Dihydrochloride Salt (2HCl). It is vital to identify which form you possess, as their solubility profiles differ significantly.

Table 1: Physicochemical Properties

Property	INCB059872 (Free Base)	INCB059872 (Dihydrochloride)
CAS Number	1802909-49-4	1802909-49-4 (Salt form)
Molecular Weight	~386.53 g/mol	~459.45 g/mol
Appearance	White to off-white solid	White to off-white solid
Solubility (DMSO)	Soluble (~50 mg/mL)	Highly Soluble (~92–200 mg/mL)
Solubility (Water)	Insoluble / Poor	Soluble (~92 mg/mL)
Solubility (Ethanol)	Limited	Soluble (~92 mg/mL)



Critical Note: The Dihydrochloride salt is preferred for biological assays due to its superior aqueous solubility.[3] If using the Free Base for aqueous applications, you must first dissolve in DMSO before diluting into aqueous buffers.

Storage Stability Protocol

Stability is a function of Temperature, Moisture, and Light. **INCB059872** contains amine functionalities susceptible to oxidation and hygroscopic uptake.

Powder Storage (Lyophilized)

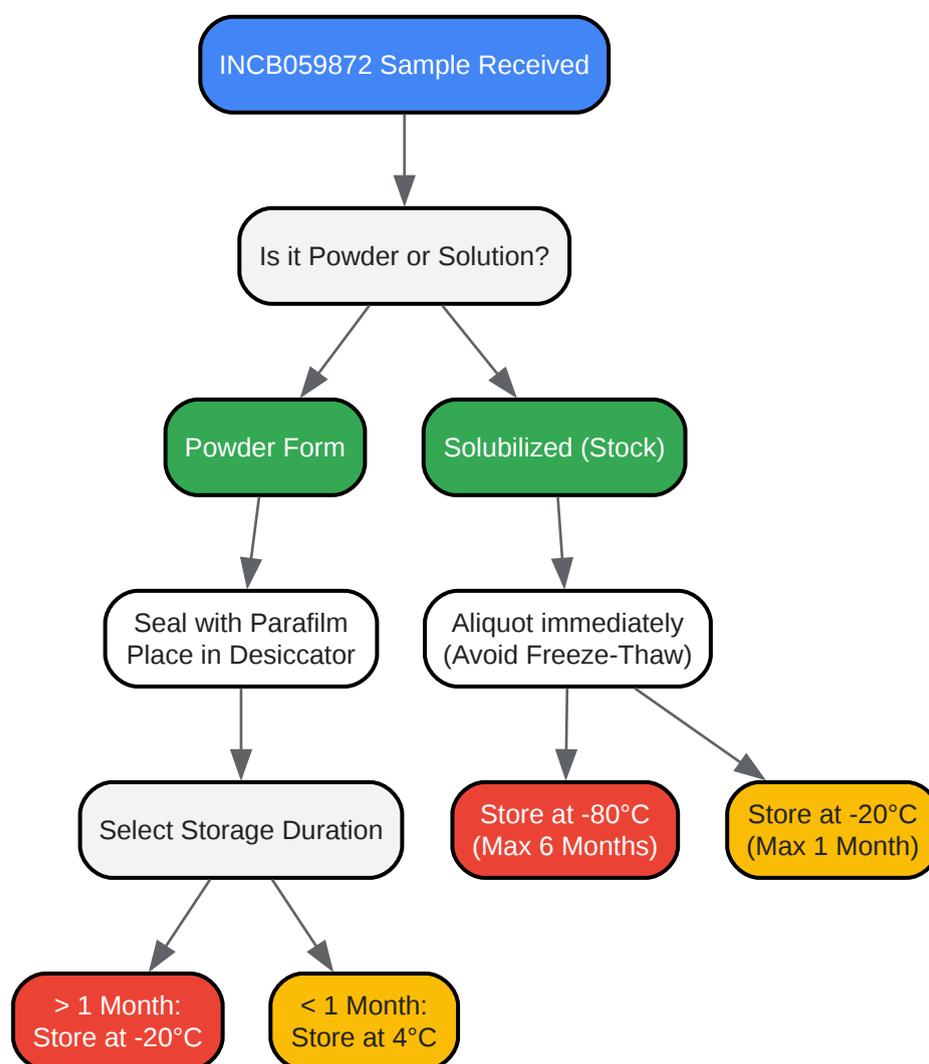
- Long-Term: Store at -20°C (up to 3 years).
- Short-Term: Store at 4°C (up to 2 years).
- Environment: Vial must be sealed with parafilm and kept in a desiccator to prevent moisture absorption. Protect from light.

Solubilized Storage (Stock Solutions)

Once dissolved in DMSO or water, the stability clock accelerates.

- Solvent: Anhydrous DMSO (Grade $\geq 99.9\%$) is recommended for stock solutions.
- Temperature: Store at -80°C (Recommended: 6 months) or -20°C (Max: 1 month).
- Freeze-Thaw: Avoid repeated freeze-thaw cycles. This causes micro-precipitation and concentration gradients.

Visualization: Storage Decision Tree



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Figure 1: Decision tree for optimal storage conditions based on physical state and duration.

Reconstitution & Handling Protocols

Safety Precautions

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Hygroscopicity: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces atmospheric moisture, which condenses on the powder and degrades it.

Preparation of Stock Solution (10 mM in DMSO)

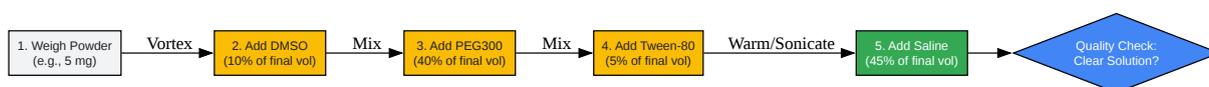
This protocol assumes the use of **INCB059872** Dihydrochloride (MW: 459.45 g/mol). Adjust calculations if using Free Base (MW: 386.53).

- Calculate: To prepare 1 mL of 10 mM stock:
- Weigh: Accurately weigh ~5 mg of powder into a sterile microcentrifuge tube.
- Dissolve: Add Anhydrous DMSO to achieve 10 mM.
 - Example: If you weighed 5.0 mg, add
of DMSO.
- Mix: Vortex gently for 30 seconds. If particles persist, sonicate in a water bath for 2 minutes at room temperature.
- Inspect: Ensure the solution is perfectly clear and colorless/light yellow.
- Aliquot: Dispense into single-use aliquots (e.g., 20–50) to prevent future freeze-thaw cycles.
- Label: Date, Concentration, and Solvent.

In Vivo Formulation (Standard Protocol)

For oral gavage (PO) or intraperitoneal (IP) injection, a solvent system of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline is widely cited and effective.

Workflow Visualization:



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Figure 2: Step-by-step cosolvent addition for in vivo formulation. Order of addition is critical to prevent precipitation.

Quality Control & Self-Validation

Every researcher should validate the integrity of their compound before critical assays.

- Visual Inspection (The "Clear" Test):
 - Hold the vial against a light source.
 - Pass: Solution is transparent.
 - Fail: Visible turbidity, floating particulates, or oil droplets. Action: Sonicate.[3][4] If it persists, discard.
- LC-MS Verification (Gold Standard):
 - If the stock is >6 months old, run a standard LC-MS.
 - Peak Check: Look for the parent ion (m/z ~387 for free base cation).
 - Purity: Area under the curve (AUC) should be >98%.

Troubleshooting Guide

Issue	Possible Cause	Corrective Action
Precipitation upon thawing	Low temperature solubility limit reached.	Warm to 37°C for 5 mins and vortex. If precipitate remains, the compound has likely degraded or crystallized irreversibly.
Yellowing of DMSO stock	Oxidation of amines or DMSO degradation.	Slight yellowing is common; however, dark yellow/brown indicates significant degradation. Verify with LC-MS or discard.
Inconsistent Cell Data	Evaporation of DMSO in stored aliquots.	Ensure caps are tight and wrapped in parafilm. Use fresh aliquots for every experiment.

References

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